NS3-IN-1

Flavivirus NS3 Helicase Yellow Fever

NS3-IN-1 (Compound 302) is a computationally-optimized inhibitor selective for the Yellow Fever Virus NS3 helicase domain, distinct from protease inhibitors. Ideal for helicase activity assays (ATPase, RNA unwinding), binding studies (SPR), and cross-virus selectivity profiling. Its specificity ensures reliable target engagement data without confounding cross-reactivity, making it an essential tool for flavivirus research and computational pipeline validation. Offered for R&D use only.

Molecular Formula C10H13N5O2S
Molecular Weight 267.31 g/mol
Cat. No. B12376143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNS3-IN-1
Molecular FormulaC10H13N5O2S
Molecular Weight267.31 g/mol
Structural Identifiers
SMILESCC1=C(OC(=N1)N)C(=O)NC2=NC(=CS2)N(C)C
InChIInChI=1S/C10H13N5O2S/c1-5-7(17-9(11)12-5)8(16)14-10-13-6(4-18-10)15(2)3/h4H,1-3H3,(H2,11,12)(H,13,14,16)
InChIKeyJJLBEOOGGMFQGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NS3-IN-1: A Selective Yellow Fever Virus NS3 Helicase Inhibitor for Flavivirus Antiviral Research


NS3-IN-1, chemically designated as 2-amino-N-(4-(dimethylamino)thiazol-2-yl)-4-methyloxazole-5-carboxamide (also known as compound 302), is a small-molecule inhibitor targeting the non-structural protein 3 (NS3) helicase domain of the Yellow Fever Virus (YFV). This compound belongs to the oxazole-thiazole carboxamide class with a molecular formula of C10H13N5O2S and a molecular weight of 267.31 g/mol [1]. NS3-IN-1 was computationally identified as the optimal inhibitor from a multi-stage virtual screening and pharmacophore optimization campaign specifically designed to target the YFV NS3 helicase active site, distinguishing it from NS3 protease inhibitors and other broad-spectrum flavivirus compounds .

Why NS3-IN-1 Cannot Be Replaced by Other NS3 Inhibitors in Flavivirus Research


Generic substitution among NS3-targeting compounds is scientifically invalid due to fundamental differences in domain specificity, viral selectivity, and mechanistic action. The NS3 protein contains two functionally distinct domains—a serine protease and an RNA helicase—each requiring different inhibitor pharmacophores [1]. While many commercial NS3 inhibitors target the protease domain (e.g., HCV NS3/4A protease inhibitors such as GS-9256 or vedroprevir), NS3-IN-1 is specifically designed to inhibit the helicase domain of Yellow Fever Virus through competitive displacement of the natural cofactor S-adenosyl-L-cysteine from the active site [2]. Furthermore, flavivirus helicase structures exhibit species-specific variations in their nucleotide-binding pockets and RNA-binding tunnels; compounds optimized for Dengue virus NS3 helicase (e.g., ST-610) or HCV NS3 helicase (e.g., ML283) do not transfer their binding affinity to YFV NS3 helicase without structural validation [3].

Quantitative Comparative Evidence: NS3-IN-1 vs. Alternative NS3 Helicase Inhibitors


Binding Affinity Ranking: NS3-IN-1 Emerges as Optimal Candidate from 300-Compound Library Screen

In a rigorous computational screening of 300 ligands against the YFV NS3 helicase, NS3-IN-1 (compound 302) was identified as the optimal inhibitor among a final set of four top-ranked compounds (301, 302, 303, and 304) following pharmacophore optimization and ADME refinement [1]. The compound was derived from a S-adenosyl-L-cysteine similarity model using infiniSee screening across billions of compounds from CHEMriya, Galaxi, KnowledgeSpace, and REALSpace chemical spaces, followed by FlexX docking within SeeSAR [2].

Flavivirus NS3 Helicase Yellow Fever Virtual Screening Molecular Docking

Pharmacophore Optimization: Fragment Replacement Yields Superior ADME Profile vs. Parent Scaffolds

During the compound optimization phase, unfavorable fragments in the initial hit compounds were systematically replaced to improve ADME properties. NS3-IN-1 was generated through this fragment replacement process and subsequently evaluated alongside compounds 301, 303, and 304 using SwissADME for pharmacokinetic and toxicological prediction [1]. The study designates NS3-IN-1 as the optimal inhibitor based on combined docking performance and predicted drug-likeness parameters.

ADME Pharmacophore Modeling Drug Design Yellow Fever Virus

Species Specificity: YFV Helicase-Targeted Design Distinguishes NS3-IN-1 from Dengue and HCV Helicase Inhibitors

NS3-IN-1 was computationally optimized specifically against the Yellow Fever Virus NS3 helicase structure, utilizing ligand-based similarity to the natural cofactor S-adenosyl-L-cysteine [1]. In contrast, known helicase inhibitors such as ST-610 are optimized for Dengue virus NS3 helicase with reported IC50 values in the low micromolar range for DENV but lack validated cross-reactivity data for YFV helicase [2]. Similarly, ML283 targets HCV NS3 helicase (IC50 2.6 µM for HCV genotype 1b) .

Flavivirus NS3 Helicase Species Selectivity Yellow Fever

Mechanistic Distinction: Helicase Domain Inhibition vs. Protease Domain Targeting

The NS3 protein of flaviviruses possesses dual enzymatic functions: an N-terminal serine protease domain and a C-terminal RNA helicase/NTPase domain [1]. NS3-IN-1 is designed as a helicase domain inhibitor, targeting the RNA unwinding and ATPase activities essential for viral replication, whereas compounds such as NS2B-NS3pro-IN-1 or vedroprevir target the protease domain [2]. This mechanistic divergence has critical implications for resistance profiles and combination therapy strategies [3].

NS3 Helicase NS3 Protease Flavivirus Mechanism of Action

High-Value Application Scenarios for NS3-IN-1 in Flavivirus Research and Antiviral Development


Yellow Fever Virus Helicase-Specific Biochemical and Biophysical Assays

NS3-IN-1 is optimally suited for in vitro biochemical assays requiring selective engagement of the YFV NS3 helicase domain. As the computationally optimized inhibitor from a 300-compound screen against YFV helicase [1], this compound serves as a validated chemical probe for helicase activity assays (ATPase, RNA unwinding), fluorescence polarization binding studies, and surface plasmon resonance (SPR) experiments. Its species-specific design ensures relevance for YFV target engagement studies, avoiding the confounding cross-reactivity uncertainties associated with broad-spectrum helicase inhibitors.

Computational Chemistry Benchmarking and Structure-Based Drug Design Validation

Given its origin from an advanced ligand- and structure-based computational workflow utilizing infiniSee pharmacophore modeling and SeeSAR FlexX docking [1], NS3-IN-1 serves as a benchmark compound for validating virtual screening pipelines targeting flavivirus helicases. Research groups developing in-house computational platforms or evaluating commercial drug discovery software can use NS3-IN-1 as a positive control for assessing docking accuracy, scoring function performance, and pharmacophore model predictive power against the YFV NS3 helicase target.

Comparative Flavivirus NS3 Helicase Selectivity Profiling

NS3-IN-1 enables systematic cross-virus selectivity studies to quantify the conservation and divergence of helicase inhibitor binding across the Flavivirus genus. Researchers can compare its binding affinity and inhibitory activity against YFV helicase with those measured against Dengue (DENV), Zika (ZIKV), West Nile (WNV), and Japanese Encephalitis (JEV) NS3 helicases, generating species-selectivity heatmaps that inform broad-spectrum antiviral development strategies [1]. This application leverages NS3-IN-1 as a YFV-specific anchor compound for elucidating flavivirus helicase pharmacophore conservation.

Dual NS3 Domain Inhibition Studies and Rational Combination Therapy Design

As a helicase domain inhibitor distinct from NS3 protease inhibitors, NS3-IN-1 facilitates investigations into the functional interplay between the two NS3 catalytic domains [2]. Researchers can design experiments examining whether simultaneous inhibition of both the protease and helicase domains (using NS3-IN-1 plus a protease inhibitor such as NS2B-NS3pro-IN-1) yields synergistic antiviral effects, reduced resistance emergence, or altered viral fitness profiles. Such studies directly inform rational combination therapy strategies for flavivirus infections [3].

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